molecular formula C9H10N4O2 B2827830 Schembl20665389 CAS No. 1933672-26-4

Schembl20665389

Numéro de catalogue B2827830
Numéro CAS: 1933672-26-4
Poids moléculaire: 206.205
Clé InChI: GODJVXXBGDFZKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Schembl20665389 is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.

Mécanisme D'action

Schembl20665389 acts as a positive allosteric modulator of the GABAA receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. By enhancing the activity of the GABAA receptor, Schembl20665389 increases the inhibitory effect of GABA on the central nervous system, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
Schembl20665389 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of the GABAA receptor in a dose-dependent manner. In vivo studies have shown that Schembl20665389 has anxiolytic, anticonvulsant, and sedative effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Schembl20665389 in lab experiments is its specificity for the GABAA receptor. This compound has been shown to have a high affinity for the receptor and does not bind to other neurotransmitter receptors. However, one limitation of using Schembl20665389 is its limited solubility in water, which can make it difficult to administer in in vivo studies.

Orientations Futures

There are several future directions for the study of Schembl20665389. One direction is to investigate its potential as a treatment for neurological disorders, such as anxiety and epilepsy. Another direction is to study its effects on other neurotransmitter receptors and its potential for use in the treatment of other disorders, such as depression and schizophrenia. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of Schembl20665389 in vivo.

Méthodes De Synthèse

Schembl20665389 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, and the second compound is 4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. These two compounds are reacted together using a coupling agent and a base to form Schembl20665389.

Applications De Recherche Scientifique

Schembl20665389 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on the GABAA receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. By modulating the activity of the GABAA receptor, Schembl20665389 has the potential to be used in the treatment of various neurological disorders, such as anxiety, epilepsy, and insomnia.

Propriétés

IUPAC Name

5-methoxy-2-(1-methylimidazol-4-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-4-6(11-5-13)8-10-3-7(15-2)9(14)12-8/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODJVXXBGDFZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NC=C(C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(1-methyl-1H-imidazol-4-yl)pyrimidin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.